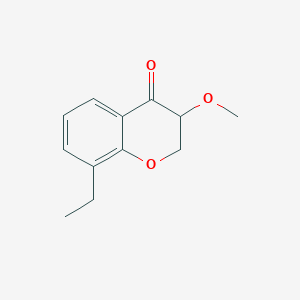
8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of an ethyl group at the 8th position, a methoxy group at the 3rd position, and a dihydro-2H-1-benzopyran-4-one core structure. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxyphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired benzopyran compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
8-Ethyl-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:
6-Methylcoumarin: Another benzopyran derivative with a methyl group at the 6th position.
7-Methylcoumarin: A benzopyran derivative with a methyl group at the 7th position.
Dihydrocoumarin: A dihydro derivative of coumarin with similar structural features. These compounds share the benzopyran core structure but differ in the position and type of substituents, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8-ethyl-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O3/c1-3-8-5-4-6-9-11(13)10(14-2)7-15-12(8)9/h4-6,10H,3,7H2,1-2H3 |
InChI Key |
WMASMXJSGADILD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(CO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


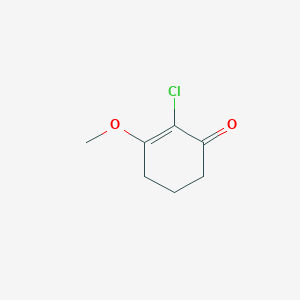
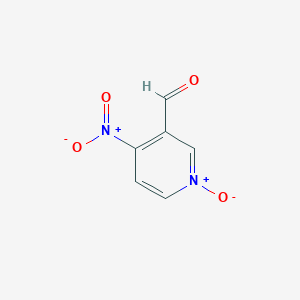
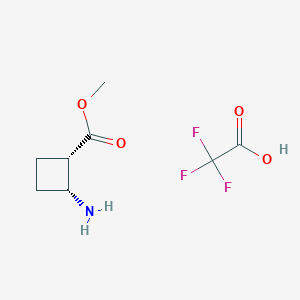
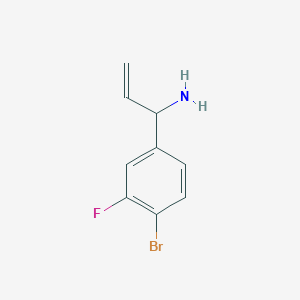
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
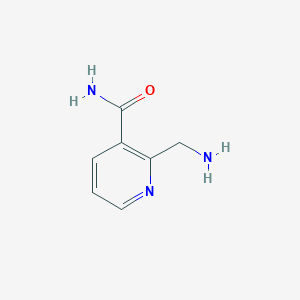

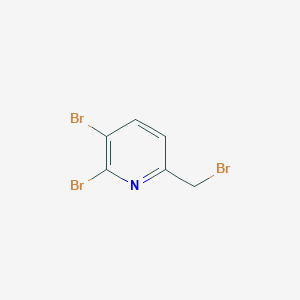
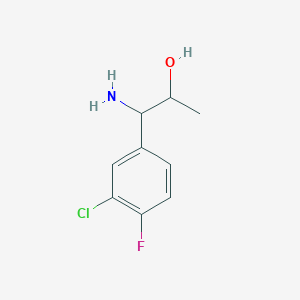
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
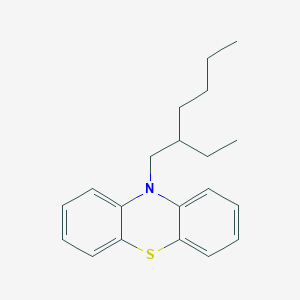
![2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)
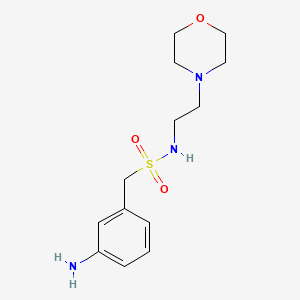
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
